2-Iodo-1,3,5-trimethoxybenzene 2-Iodo-1,3,5-trimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 2510-49-8
VCID: VC7857761
InChI: InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
SMILES: COC1=CC(=C(C(=C1)OC)I)OC
Molecular Formula: C9H11IO3
Molecular Weight: 294.09 g/mol

2-Iodo-1,3,5-trimethoxybenzene

CAS No.: 2510-49-8

Cat. No.: VC7857761

Molecular Formula: C9H11IO3

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1,3,5-trimethoxybenzene - 2510-49-8

Specification

CAS No. 2510-49-8
Molecular Formula C9H11IO3
Molecular Weight 294.09 g/mol
IUPAC Name 2-iodo-1,3,5-trimethoxybenzene
Standard InChI InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
Standard InChI Key UITRNILXEICAJH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)OC)I)OC
Canonical SMILES COC1=CC(=C(C(=C1)OC)I)OC

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁IO₃
Molecular Weight294.09 g/mol
CAS Number2510-49-8
AppearanceCrystalline solid (inferred)
SolubilitySoluble in DMF, DCM, THF

Synthesis and Industrial Production

Precursor Synthesis: 1,3,5-Trimethoxybenzene

The synthesis of 2-iodo-1,3,5-trimethoxybenzene begins with the preparation of 1,3,5-trimethoxybenzene. A Chinese patent (CN101693649B) outlines a three-step process:

  • Bromination of Aniline: Aniline reacts with hydrogen bromide (HBr) and bromine to form 2,4,6-tribromoaniline .

  • Diazotization and Debromination: Treatment with sodium nitrite (NaNO₂) and sulfuric acid in ethanol yields 1,3,5-tribromobenzene .

  • Methoxylation: Reaction with sodium methoxide (NaOCH₃) replaces bromine atoms with methoxy groups, producing 1,3,5-trimethoxybenzene .

Iodination of 1,3,5-Trimethoxybenzene

The final iodination step employs iodine (I₂) and an oxidizing agent such as nitric acid or hydrogen peroxide in acetic acid or dichloromethane. This electrophilic aromatic substitution occurs selectively at the 2-position due to the directing effects of the methoxy groups. Industrial-scale production utilizes continuous flow reactors and chromatographic purification to achieve yields exceeding 85%.

Table 2: Optimized Iodination Conditions

ParameterValue
SolventAcetic acid or DCM
Oxidizing AgentH₂O₂ (30%) or HNO₃
Temperature50–80°C
Reaction Time4–8 hours

Reactivity and Chemical Transformations

Palladium-Catalyzed Cross-Coupling

The iodine atom in 2-iodo-1,3,5-trimethoxybenzene participates in Suzuki-Miyaura and Stille couplings. For example, reactions with arylboronic acids in the presence of palladium diacetate and N-iodosuccinimide (NIS) in DMF at 80°C yield biaryl derivatives with conversion rates >90%.

Hypervalent Iodine-Mediated Cyclizations

Recent studies demonstrate its utility in hypervalent iodine-catalyzed cyclizations. In one case, the compound facilitated the formation of pyrrolidine rings from bishomoallylamides via a nitrogen-centered radical mechanism (ΔG‡ = 18.3 kcal/mol) . This contrasts with oxygen-centered pathways observed in shorter-chain substrates, highlighting its mechanistic versatility .

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a precursor to fused heterocyclic systems. Under UV irradiation, it undergoes radical cyclization with alkenes to form indoline and isoindoline derivatives, which are prevalent in natural product synthesis.

Catalytic Asymmetric Reactions

Chiral palladium complexes derived from 2-iodo-1,3,5-trimethoxybenzene enable enantioselective α-arylation of carbonyl compounds. For instance, coupling with proline derivatives produces axially chiral biaryls with up to 98% enantiomeric excess (ee).

Industrial and Regulatory Considerations

Scalable Production Techniques

Industrial protocols emphasize cost-effective iodination using recycled solvents and flow chemistry. A typical batch process produces 50–100 kg/month with a purity ≥99% (HPLC).

Future Directions

Ongoing research explores its role in photoredox catalysis and metal-organic frameworks (MOFs). Computational studies (DFT) aim to predict regioselectivity in polyhalogenated analogs, which could streamline drug discovery pipelines .

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